molecular formula C13H14F2O3 B13333107 (4-(3-(Allyloxy)oxetan-3-yl)-2,5-difluorophenyl)methanol

(4-(3-(Allyloxy)oxetan-3-yl)-2,5-difluorophenyl)methanol

Katalognummer: B13333107
Molekulargewicht: 256.24 g/mol
InChI-Schlüssel: COKKRHIOZNEXKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(3-(Allyloxy)oxetan-3-yl)-2,5-difluorophenyl)methanol is a chemical compound that features an oxetane ring, a four-membered cyclic ether, which is known for its strained structure and unique reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-(Allyloxy)oxetan-3-yl)-2,5-difluorophenyl)methanol typically involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to form (3-(bromomethyl)oxetan-3-yl)methanol. This intermediate is then treated with allyl alcohol under basic conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(3-(Allyloxy)oxetan-3-yl)-2,5-difluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(4-(3-(Allyloxy)oxetan-3-yl)-2,5-difluorophenyl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in drug discovery and development.

    Medicine: Its potential medicinal properties are being explored, particularly in the development of new therapeutic agents.

    Industry: The compound can be used in the production of polymers and other materials with specialized properties.

Wirkmechanismus

The mechanism by which (4-(3-(Allyloxy)oxetan-3-yl)-2,5-difluorophenyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The oxetane ring’s strained structure makes it a strong hydrogen bond acceptor, which can enhance the solubility and metabolic stability of molecules it is incorporated into. This property is particularly valuable in medicinal chemistry, where it can improve the pharmacokinetic properties of drug candidates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the allyloxy group and the difluorophenyl moiety. These functional groups confer specific reactivity and properties that distinguish it from other oxetane-containing compounds. The difluorophenyl group, in particular, can enhance the compound’s stability and reactivity in various chemical and biological contexts .

Eigenschaften

Molekularformel

C13H14F2O3

Molekulargewicht

256.24 g/mol

IUPAC-Name

[2,5-difluoro-4-(3-prop-2-enoxyoxetan-3-yl)phenyl]methanol

InChI

InChI=1S/C13H14F2O3/c1-2-3-18-13(7-17-8-13)10-5-11(14)9(6-16)4-12(10)15/h2,4-5,16H,1,3,6-8H2

InChI-Schlüssel

COKKRHIOZNEXKJ-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1(COC1)C2=C(C=C(C(=C2)F)CO)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.